An In-depth Technical Guide to 1-Bromo-2-fluoro-4-(methylsulfonyl)benzene
An In-depth Technical Guide to 1-Bromo-2-fluoro-4-(methylsulfonyl)benzene
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical overview of 1-Bromo-2-fluoro-4-(methylsulfonyl)benzene, a key intermediate in modern synthetic chemistry. Its unique trifunctionalized structure makes it a valuable building block, particularly in the fields of medicinal chemistry and materials science. This guide will detail its chemical and physical properties, spectroscopic signature, reactivity profile, and established protocols for its synthesis and safe handling. The content herein is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile compound.
Introduction and Strategic Importance
1-Bromo-2-fluoro-4-(methylsulfonyl)benzene (CAS No. 1032825-02-7) is a polysubstituted aromatic compound featuring a bromine atom, a fluorine atom, and a methylsulfonyl group.[1] This specific arrangement of functional groups imparts a unique reactivity profile, making it a highly sought-after intermediate for the synthesis of complex organic molecules.[2]
The strategic importance of this scaffold lies in the orthogonal reactivity of its functional groups:
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Bromine Atom : Serves as a primary handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the facile formation of carbon-carbon and carbon-heteroatom bonds.[2][3]
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Fluorine Atom : The presence of fluorine is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical properties.[4] It can enhance metabolic stability, improve binding affinity, and alter pKa, often leading to improved pharmacokinetic profiles.[4][5]
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Methylsulfonyl Group : As a strong electron-withdrawing group, it activates the aromatic ring for nucleophilic aromatic substitution (SNAr). Furthermore, it can increase the solubility and bioavailability of derivative compounds, a desirable trait in drug discovery.[2]
This combination makes the molecule a "privileged scaffold"—a molecular framework that is recurrently found in biologically active compounds—for library synthesis and targeted drug design.[6][7]
Physicochemical and Spectroscopic Profile
Precise characterization is fundamental for the effective use of any chemical intermediate. The key properties of 1-Bromo-2-fluoro-4-(methylsulfonyl)benzene are summarized below.
Molecular and Physical Properties
A summary of the core physicochemical data is presented in Table 1. While specific experimental values for properties like melting and boiling points are not widely published, data from suppliers and analogous compounds provide a reliable reference range.
| Property | Value | Source(s) |
| CAS Number | 1032825-02-7 | [1][][9] |
| Molecular Formula | C₇H₆BrFO₂S | [1][] |
| Molecular Weight | 253.09 g/mol | [] |
| IUPAC Name | 1-bromo-2-fluoro-4-(methylsulfonyl)benzene | [] |
| Canonical SMILES | CS(=O)(=O)C1=C(C=CC(=C1)F)Br | [] |
| InChI Key | AWPCMCTZZRSERB-UHFFFAOYSA-N | [2] |
| Appearance | White to off-white solid/powder | [10] |
| Melting Point | Not definitively published; similar compounds like 1-bromo-4-(methylsulfonyl)benzene melt at 103-107 °C. | [10] |
Spectroscopic Signature
Confirming the identity and purity of 1-Bromo-2-fluoro-4-(methylsulfonyl)benzene relies on standard spectroscopic techniques. While a public, fully assigned spectrum is not available, the expected chemical shifts and patterns can be predicted based on the electronic environment of each nucleus.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals in the aromatic region and one singlet in the aliphatic region.
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Aromatic Protons (3H): The protons on the benzene ring will appear as complex multiplets (doublets or doublet of doublets) between δ 7.0-8.5 ppm. The strong deshielding is due to the electron-withdrawing effects of the sulfonyl group and halogens. The precise splitting patterns are governed by ³J(H,H) and through-space ⁴J(H,F) coupling constants.
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Methyl Protons (3H): The methyl group of the sulfonyl moiety will appear as a sharp singlet around δ 3.0-3.5 ppm.
¹³C NMR Spectroscopy: The carbon NMR will display signals corresponding to the six aromatic carbons and one aliphatic carbon.
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Aromatic Carbons (6C): These will appear in the δ 110-165 ppm range. The carbon directly attached to the fluorine atom will exhibit a large ¹J(C,F) coupling constant (typically >240 Hz), appearing as a doublet. Other aromatic carbons will show smaller ²J(C,F) and ³J(C,F) couplings.
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Methyl Carbon (1C): The methyl carbon signal is expected around δ 40-45 ppm.
Reactivity and Synthetic Utility
The true value of 1-Bromo-2-fluoro-4-(methylsulfonyl)benzene is its versatility as a synthetic building block. The distinct electronic nature of its substituents dictates its reactivity in various transformations.
Retrosynthetic Analysis
A logical retrosynthetic approach highlights the compound's role as a scaffold. The key disconnections involve the installation of the three functional groups onto a benzene ring, suggesting precursors like fluorobenzene or bromofluorobenzene.
Caption: Generalized workflow for a Suzuki cross-coupling reaction.
B. Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing methylsulfonyl group, combined with the fluorine atom, strongly activates the aromatic ring for SNAr. The fluorine atom, being ortho to the bromine and para to the sulfonyl group, is the most likely site for substitution by nucleophiles such as amines, alkoxides, or thiolates. This provides a direct route to introduce further diversity into the scaffold.
Synthesis Protocol
While multiple synthetic routes are conceivable, a common approach involves the functionalization of a pre-existing bromofluoro-benzene precursor. The following is a representative, field-proven protocol based on established chemical principles. [2] Objective: To synthesize 1-Bromo-2-fluoro-4-(methylsulfonyl)benzene from 4-bromo-3-fluorothiophenol.
Materials:
-
4-bromo-3-fluorothiophenol
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Acetone
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Oxone® (Potassium peroxymonosulfate)
-
Methanol/Water solvent mixture
Procedure:
Step 1: S-Methylation of 4-bromo-3-fluorothiophenol
-
To a round-bottom flask under a nitrogen atmosphere, add 4-bromo-3-fluorothiophenol (1.0 eq).
-
Dissolve the starting material in anhydrous acetone.
-
Add finely ground potassium carbonate (2.0 eq) to the solution.
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While stirring vigorously, add methyl iodide (1.2 eq) dropwise at room temperature.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring for the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Upon completion, filter off the potassium carbonate and concentrate the filtrate under reduced pressure.
-
The crude product, 1-bromo-2-fluoro-4-(methylthio)benzene, can be purified by column chromatography or used directly in the next step if sufficiently pure.
-
Causality: Potassium carbonate is a mild base sufficient to deprotonate the thiol, forming a thiolate nucleophile that readily attacks the electrophilic methyl iodide in an SN2 reaction.
-
Step 2: Oxidation to the Sulfone
-
Dissolve the crude 1-bromo-2-fluoro-4-(methylthio)benzene from Step 1 in a 1:1 mixture of methanol and water.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of Oxone® (2.2 eq) in water.
-
Add the Oxone® solution dropwise to the stirred, cooled solution of the sulfide over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting sulfide is fully consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization or column chromatography to yield pure 1-Bromo-2-fluoro-4-(methylsulfonyl)benzene.
-
Causality: Oxone® is a powerful yet convenient oxidizing agent that efficiently converts the sulfide to a sulfone. Using a slight excess ensures complete conversion. The reaction is exothermic, necessitating initial cooling to maintain control.
-
Safety and Handling
As with any laboratory chemical, proper handling is essential. The following information is derived from typical Safety Data Sheets (SDS).
| Hazard Class | GHS Classification | Precautionary Statements |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. |
| Eye Irritation | Category 2A (Causes serious eye irritation) | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
First Aid Measures:
-
If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
In Case of Skin Contact: Wash off with soap and plenty of water.
Always consult the most current SDS from your supplier before handling this compound and work in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
1-Bromo-2-fluoro-4-(methylsulfonyl)benzene is a strategically designed synthetic intermediate that offers chemists multiple avenues for molecular elaboration. Its trifunctional nature allows for sequential, regioselective reactions, making it an invaluable tool in the construction of complex molecules for pharmaceutical and materials science applications. A thorough understanding of its properties, reactivity, and handling is crucial for leveraging its full synthetic potential.
References
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- MySkinRecipes. (n.d.). 1-Bromo-2-fluoro-4-(methylsulfonyl)benzene.
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- Kaur, H., et al. (2022). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Organic Chemistry.
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